molecular formula C8H13BrN2 B2894096 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole CAS No. 1545093-80-8

4-bromo-3,5-diethyl-1-methyl-1H-pyrazole

Cat. No.: B2894096
CAS No.: 1545093-80-8
M. Wt: 217.11
InChI Key: GNQKPOHBAILOPL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diethyl-1-methylpyrazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other substituents play a crucial role in binding to these targets, thereby modulating their activity . The exact pathways and molecular interactions depend on the specific application and target molecule .

Biological Activity

4-Bromo-3,5-diethyl-1-methyl-1H-pyrazole is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. Its molecular structure features a bromine atom at the 4-position, ethyl groups at the 3 and 5 positions, and a methyl group at the 1-position of the pyrazole ring. This unique configuration contributes to its potential biological activities, which include anti-inflammatory, analgesic, and antipyretic properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

The chemical formula of this compound is C9H12BrN3C_9H_{12}BrN_3. The presence of the bromine substituent enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions. This reactivity is crucial for synthesizing more complex derivatives that may exhibit enhanced biological activities.

Pharmacological Effects

Studies indicate that pyrazole derivatives can exhibit a range of pharmacological effects:

  • Anti-inflammatory : Pyrazoles have been noted for their ability to reduce inflammation, making them valuable in treating inflammatory diseases.
  • Analgesic : They may also provide pain relief through various mechanisms.
  • Antipyretic : Some pyrazoles have shown effectiveness in lowering fever.

The specific biological activity of this compound remains to be fully characterized; however, its structural features suggest it may act as an inhibitor of certain enzymes or receptors, which could further enhance its therapeutic potential.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activities of pyrazole derivatives:

  • Anti-inflammatory Activity : In a study evaluating various pyrazole compounds, significant anti-inflammatory effects were reported with IC50 values comparable to standard drugs like diclofenac sodium .
  • Enzyme Inhibition : Some pyrazole derivatives have been identified as inhibitors of specific enzymes involved in inflammatory pathways. For instance, compounds similar to this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes .
  • Cytotoxic Effects : Research has indicated that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. This suggests potential applications in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence pharmacological properties:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-3-methyl-1H-pyrazoleBromine at 4-position; methyl at 3-positionDifferent biological activity profile
4-Bromo-3-nitro-1H-pyrazoleNitro group at 3-positionHigher reactivity due to nitro group
4-Ethyl-3-methyl-1H-pyrazoleEthyl at 4-position; methyl at 3-positionPotentially lower solubility compared to brominated derivatives
4-Bromo-5-methyl-1H-pyrazoleBromine at 4-position; methyl at 5-positionDifferent steric hindrance affecting reactivity

These variations illustrate how structural modifications can impact both chemical behavior and biological activities, emphasizing the importance of SAR studies in drug development.

Properties

IUPAC Name

4-bromo-3,5-diethyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQKPOHBAILOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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